Tauroursodeoxycholic acid dihydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tauroursodeoxycholic acid dihydrate involves several steps:

Starting Material: Ursodeoxycholic acid is dissolved in an acetone solution and stirred uniformly.

Cooling: The solution is cooled to -5 to 2°C to obtain a solution I.

Addition of Reagents: N-hydroxy succinimide is added to the solution I to obtain solution II.

Reaction: Dichloromethane is added to solution II while maintaining the temperature below 3°C, resulting in solution III.

Final Steps: A sodium taurate solution is added to solution III, followed by filtration, pH adjustment, concentration, and drying to obtain the crude product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure high yield and purity. The process may also include additional purification steps to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Hydrolysis and Stability Under Physiological Conditions

TUDCA dihydrate undergoes pH-dependent hydrolysis and microbial metabolism:

Hydrolysis Reactions

Thermal Stability :

Metabolic and Biochemical Interactions

TUDCA dihydrate participates in biochemical pathways via its anti-apoptotic and chaperone activities:

Key Metabolic Pathways

Pharmacokinetic Data :

-

Bioavailability : Limited intestinal absorption due to hydrophilicity .

-

Blood-Brain Barrier Penetration : Demonstrated in rodent models, enabling neuroprotection .

Analytical Characterization Data

Applications De Recherche Scientifique

Tauroursodeoxycholic acid dihydrate has a wide range of scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its role in protein folding and stability.

Medicine: Investigated for its neuroprotective and anti-apoptotic properties, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis, Alzheimer’s disease, and Parkinson’s disease

Industry: Utilized in the formulation of pharmaceuticals for liver diseases and gallstone prevention.

Mécanisme D'action

The mechanism of action of tauroursodeoxycholic acid dihydrate involves several molecular targets and pathways:

Anti-apoptotic Effects: Inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.

ER Stress Reduction: Alleviates endoplasmic reticulum stress by stabilizing the unfolded protein response and reducing caspase 12 activity.

Chaperone Activity: Acts as a chemical chaperone to maintain protein stability and correct folding.

Comparaison Avec Des Composés Similaires

Ursodeoxycholic Acid: The parent compound, used for similar therapeutic purposes but with lower hydrophilicity.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid with similar choleretic and hepatoprotective properties.

Uniqueness: Tauroursodeoxycholic acid dihydrate is unique due to its higher hydrophilicity and broader therapeutic applications, particularly in neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert neuroprotective effects sets it apart from other bile acids .

Activité Biologique

Tauroursodeoxycholic acid dihydrate (TUDCA) is a hydrophilic bile acid that has gained attention for its diverse biological activities and therapeutic potential. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

TUDCA exerts its biological effects through several mechanisms:

- Anti-apoptotic Properties : TUDCA inhibits apoptosis by disrupting mitochondrial pathways, reducing oxygen radical production, and ameliorating endoplasmic reticulum (ER) stress. It stabilizes the unfolded protein response and inhibits p53 transactivation, which is crucial for cell survival .

- Cholesterol Regulation : TUDCA reduces cholesterol levels by enhancing bile acid synthesis in the liver and promoting cholesterol excretion. This property is beneficial in preventing cholesterol gallstones and managing cholestatic liver diseases .

- Neuroprotective Effects : TUDCA has shown potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. Its ability to inhibit mitochondrial-associated apoptosis suggests that it may protect neuronal cells from degeneration .

- Gut Microbiota Modulation : Recent studies indicate that TUDCA can influence gut microbiota composition, promoting beneficial bacterial populations while inhibiting pathogenic ones. This modulation may have implications for metabolic health and disease prevention .

Therapeutic Applications

TUDCA has been studied for various therapeutic applications:

- Chronic Cholestatic Liver Diseases : TUDCA is commonly used to treat conditions such as primary biliary cholangitis and primary sclerosing cholangitis. It helps alleviate symptoms by improving bile flow and reducing liver inflammation .

- Neurodegenerative Diseases : Clinical trials have explored the efficacy of TUDCA in ALS patients, showing that it may slow disease progression and improve functional outcomes. A pilot study indicated a higher proportion of responders in the TUDCA group compared to placebo, with significant improvements in the ALS Functional Rating Scale .

- Osteoporosis Treatment : Research has suggested that TUDCA enhances osteogenic differentiation of bone marrow-derived mesenchymal stem cells, indicating potential applications in osteoporosis management .

Case Studies

-

Pilot Study on ALS :

- Objective : To assess the safety and efficacy of TUDCA in ALS patients.

- Results : 87% of patients receiving TUDCA showed improvement compared to 43% in the placebo group (P = 0.021). The study demonstrated significant differences in functional ratings between groups, suggesting a potential role for TUDCA in ALS treatment .

- Impact on Gut Microbiota :

Data Summary Table

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Anti-apoptotic | Disrupts mitochondrial pathways | Neurodegenerative diseases |

| Cholesterol regulation | Enhances bile acid synthesis | Cholestatic liver diseases |

| Gut microbiota modulation | Alters bacterial composition | Metabolic health |

| Osteogenic differentiation | Enhances stem cell function | Osteoporosis treatment |

Propriétés

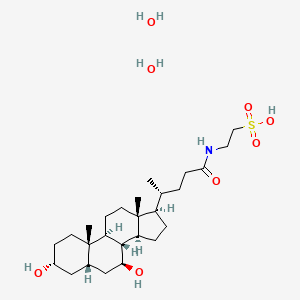

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXLUNVCHFIPFY-GUBAPICVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117609-50-4 | |

| Record name | Tauroursodeoxycholic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAURURSODIOL DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.